RUC-1

Platelet aggregation αIIbβ3 integrin Antithrombotic

RUC-1 uniquely stabilizes the closed, low-affinity αIIbβ3 conformation (PDB 3NIF). It is essential for structural biology and cryo-EM studies requiring minimized conformational heterogeneity. Select RUC-1 as a non-priming antagonist control to dissect outside-in signaling pathways distinct from RGD-mimetics. Required for human αIIb-targeted pharmacology validation in transgenic mouse models. The foundational reference for thiadiazolopyrimidinone SAR (IC50 9.7 μM).

Molecular Formula C11H15N5OS
Molecular Weight 265.34 g/mol
Cat. No. B1680264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRUC-1
SynonymsRUC-1;  RUC 1;  RUC1; 
Molecular FormulaC11H15N5OS
Molecular Weight265.34 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=O)C=C(N=C2S1)N3CCNCC3
InChIInChI=1S/C11H15N5OS/c1-2-9-14-16-10(17)7-8(13-11(16)18-9)15-5-3-12-4-6-15/h7,12H,2-6H2,1H3
InChIKeyWUYNDJNASMITGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Ethyl-7-Piperazin-1-Yl-5H-[1,3,4]Thiadiazolo[3,2-A]Pyrimidin-5-One (RUC-1): A Benchmark αIIbβ3 Integrin Antagonist for Platelet Aggregation Research and Thrombosis Model Development


2-Ethyl-7-piperazin-1-yl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, commonly designated RUC-1 (PubChem CID 756604), is a small-molecule heterocyclic compound belonging to the 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one chemotype [1]. It functions as a selective antagonist of the platelet integrin αIIbβ3 (GPIIb/IIIa) [2], with a molecular weight of 265.34 g/mol and a well-defined X-ray crystallographic binding pose within the αIIb subunit [3].

Why Substituting 2-Ethyl-7-Piperazin-1-Yl-5H-[1,3,4]Thiadiazolo[3,2-A]Pyrimidin-5-One with Alternative αIIbβ3 Antagonists or Close Analogs Is Not Experimentally Equivalent


Direct substitution of RUC-1 with other αIIbβ3 antagonists (e.g., RGD-mimetics such as eptifibatide or tirofiban) or with structurally related 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one analogs is not scientifically justified due to profound differences in binding site localization, receptor conformational priming, and species-dependent pharmacology [1]. Even minimal structural modifications within the same chemotype—such as N-methylation of the piperazine ring or replacement of the 2-ethyl group with fluorine—yield dramatic shifts in inhibitory potency and selectivity [2]. The quantitative evidence below delineates exactly where RUC-1 exhibits verifiable differentiation that must inform compound selection for assay development, structural biology, or in vivo model validation.

Quantitative Differentiation of 2-Ethyl-7-Piperazin-1-Yl-5H-[1,3,4]Thiadiazolo[3,2-A]Pyrimidin-5-One (RUC-1) Versus Closest Comparators


Potency Comparison: RUC-1 Versus RUC-2 (ML165) and Eptifibatide in ADP-Induced Human Platelet Aggregation

In a standardized ADP-induced human platelet aggregation assay, RUC-1 (the target compound) exhibits an IC50 of 9.7 ± 1 μM, which is approximately 100-fold less potent than its optimized derivative RUC-2 (ML165; IC50 = 96 ± 5 nM) and approximately 800-fold less potent than the clinical RGD-mimetic eptifibatide (IC50 = 12 ± 1 nM) [1]. This quantitative hierarchy establishes RUC-1 as a low-potency reference tool suitable for probing binding site occupancy thresholds or for use as a negative control in studies where high-affinity antagonism would obscure mechanistic interrogation.

Platelet aggregation αIIbβ3 integrin Antithrombotic IC50 determination

Receptor Subunit Selectivity: αIIbβ3 Versus αVβ3 Discrimination by RUC-1

RUC-1 demonstrates strict selectivity for the platelet integrin αIIbβ3 over the closely related vitronectin receptor αVβ3. Functional assays show that RUC-1 does not inhibit αVβ3-mediated adhesion at concentrations up to 100 μM [1]. This selectivity contrasts with RGD-mimetic antagonists such as eptifibatide and tirofiban, which cross-react with αVβ3 and other RGD-binding integrins due to their shared recognition of the β3 subunit RGD-binding pocket [2]. The αIIb-exclusive binding of RUC-1 provides a unique pharmacological profile with potential advantages for reducing off-target vascular effects.

Integrin selectivity αVβ3 Off-target profiling Subunit specificity

Unique Binding Mode: RUC-1 Occupies the αIIb Subunit Exclusively Without Inducing β3 Conformational Priming

X-ray crystallographic analysis of the αIIbβ3 headpiece co-crystallized with RUC-1 (PDB ID: 3NIF) reveals that the compound binds exclusively within a pocket on the αIIb subunit β-propeller domain, making no direct contact with the β3 subunit [1]. This binding topography is fundamentally distinct from RGD-mimetic antagonists (e.g., tirofiban, eptifibatide), which occupy the RGD-binding cleft at the αIIb-β3 interface and induce β3 conformational extension (swing-out) and exposure of ligand-induced binding site (LIBS) epitopes—a process termed receptor priming [2]. In contrast, RUC-1 binding preserves the closed, low-affinity receptor conformation and does not prime the receptor [1].

X-ray crystallography Binding mode Conformational priming Ligand-induced binding site (LIBS)

Species-Specific Pharmacology: RUC-1 Potency in Human Versus Rodent Platelets

RUC-1 exhibits marked species-dependent potency, inhibiting ADP-induced aggregation of human platelets by 97±2% at 100 μM, but producing only minimal inhibition of murine (6±6%) and rat (0±15%) platelets at the identical concentration [1]. This species specificity is attributable to sequence differences in the αIIb β-propeller domain, specifically residues Y190 and D232, which form critical contacts with RUC-1 in the human receptor but are divergent in rodents [1]. In contrast, the high-affinity derivative RUC-2 (ML165) retains species specificity but with enhanced potency [2].

Species specificity In vivo model selection Human-mouse chimeras Translational pharmacology

SAR Within the 5H-[1,3,4]Thiadiazolo[3,2-a]Pyrimidin-5-One Series: Impact of Piperazine Substitution on αIIbβ3 Inhibition

Within the 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one chemotype, the unsubstituted piperazine moiety of RUC-1 (compound 3) provides 35% inhibition of αIIbβ3-mediated platelet adhesion at 30 μM [1]. Substitution of the 2-ethyl group with fluorine (compound 13) increases inhibition to 41% at 100 μM, while replacement of the piperazine with 4-pyridine (compound 9) reduces activity to 25% at 30 μM [1]. Notably, N-methylation of the piperazine (compound 10) diminishes inhibition to 23% at 30 μM, demonstrating that the free secondary amine of RUC-1's piperazine is essential for optimal engagement [1]. These SAR data define RUC-1 as the reference point from which further optimization diverges.

Structure-activity relationship (SAR) Analog comparison αIIbβ3 inhibition Chemical optimization

In Vivo Antithrombotic Efficacy in Murine Models Expressing Human αIIb

In mice engineered to express a chimeric human αIIb/murine β3 receptor (hαIIb/mβ3), intraperitoneal administration of RUC-1 at 26.5 mg/kg produces significant antithrombotic effects in both ferric chloride carotid artery and laser-induced microvascular injury models [1]. This in vivo validation confirms that RUC-1 engages the human αIIb target in a physiological setting and reduces thrombus formation without inducing receptor priming [2]. The same dose is inactive in wild-type mice due to species specificity, underscoring the necessity of appropriate model selection.

In vivo pharmacology Thrombosis model Ferric chloride injury Laser-induced injury

Optimal Research and Procurement Applications for 2-Ethyl-7-Piperazin-1-Yl-5H-[1,3,4]Thiadiazolo[3,2-A]Pyrimidin-5-One (RUC-1) Based on Verified Differentiation


Structural Biology: X‑ray Crystallography and Cryo‑EM of the Closed αIIbβ3 Headpiece

RUC-1 is the preferred ligand for stabilizing the closed, low-affinity conformation of the αIIbβ3 integrin headpiece for structural determination. Its binding exclusively to the αIIb β-propeller domain without contacting β3 or inducing conformational priming makes it uniquely suited for obtaining diffraction-quality crystals of the resting receptor state [1]. Procurement of RUC-1 enables replication of the PDB 3NIF complex and supports cryo-EM studies where conformational heterogeneity must be minimized.

Mechanistic Studies of Integrin Activation: Differentiating Priming-Dependent Versus Priming-Independent Antagonism

Investigators examining the role of integrin conformational change in outside-in signaling should select RUC-1 as a non-priming antagonist control. RUC-1's inability to expose LIBS-1 epitopes contrasts sharply with RGD-mimetics such as eptifibatide and tirofiban, which induce β3 extension and priming [1]. This differential pharmacology enables dissection of downstream signaling pathways that are triggered solely by receptor extension versus those requiring ligand occupancy alone.

In Vivo Thrombosis Models Using Humanized αIIb Transgenic Mice

RUC-1 is the requisite αIIbβ3 antagonist for preclinical thrombosis studies in transgenic mice expressing human αIIb (hαIIb/mβ3). Its marked species specificity precludes activity in wild-type rodents, making it essential for validating human αIIb-targeted pharmacology in vivo [1]. Procurement of RUC-1 must be coordinated with appropriate transgenic animal sourcing to avoid false-negative results.

SAR Benchmarking and Chemical Probe Development: Reference Standard for 5H‑[1,3,4]Thiadiazolo[3,2‑a]Pyrimidin-5‑One Optimization

RUC-1 serves as the foundational reference compound for structure-activity relationship studies within the thiadiazolopyrimidinone series. Its defined potency (IC50 9.7 μM), subunit selectivity, and crystallographically validated binding pose provide a quantitative baseline for evaluating new analogs [1]. Procurement of RUC-1 alongside derivatives such as RUC-2 (ML165) enables direct potency benchmarking and mechanistic comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RUC-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.